![molecular formula C8H7BrN2 B1397942 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1257294-43-1](/img/structure/B1397942.png)
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is an organic compound that is commonly used in scientific research. It is a heterocyclic aromatic compound with a 5-membered ring structure containing a nitrogen atom and two oxygen atoms. It is an important intermediate in the synthesis of other organic compounds, and has been used in many different areas of scientific research, such as medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable building block in medicinal chemistry for constructing complex molecules with potential therapeutic properties .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential to act as a core structure in the development of new drugs. Its analogs have been studied for various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The bromine atom in particular offers a reactive site for further functionalization, which is a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles .
Material Science
Within material science, 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be utilized in the creation of novel organic materials. Its rigid structure and potential for electronic delocalization are traits that can be exploited in the design of organic semiconductors, which are used in a variety of electronic devices .
Biological Activity Studies
The compound’s derivatives are subject to extensive biological activity studies. Researchers investigate its role in various biological pathways and its interaction with different enzymes and receptors. These studies contribute to a deeper understanding of its mechanism of action and therapeutic potential in various diseases .
Chemical Synthesis Methodology
This compound is also significant in the development of new chemical synthesis methodologies. It can be used to test new synthetic routes or catalytic systems, helping to improve the efficiency and selectivity of chemical reactions. This has implications for the synthesis of complex molecules in a more cost-effective and environmentally friendly manner .
Analytical Chemistry
In analytical chemistry, 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine may be used as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical properties allow it to serve as a benchmark for the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
Target of Action
Compounds of the pyrrolopyridine family have been known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
The exact mode of action of 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine remains unclear due to the lack of specific studies . It’s possible that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom .
Biochemical Pathways
Result of Action
Related compounds have been associated with the reduction of blood glucose levels .
properties
IUPAC Name |
4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEZWCFWFMUGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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